Propiophénone

Vue d'ensemble

Description

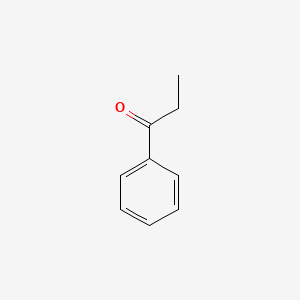

Propiophenone, also known as 1-phenylpropan-1-one, is an aromatic ketone characterized by a phenyl group attached to a propanone moiety. It is a colorless liquid with a sweet odor, insoluble in water but miscible with organic solvents. Propiophenone is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: Propiophenone can be synthesized via the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Claisen Rearrangement: Ludwig Claisen discovered that α-methoxystyrene forms propiophenone when heated at 300°C for an hour, yielding 65% of the product.

Industrial Production Methods:

- The industrial production of propiophenone typically involves the Friedel-Crafts acylation process due to its efficiency and scalability .

Types of Reactions:

Oxidation: Propiophenone can undergo oxidation reactions to form benzoic acid and other derivatives.

Reduction: It can be reduced to 1-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride.

Substitution: Propiophenone can undergo halogenation reactions, where halogens replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Benzoic acid and other carboxylic acids.

Reduction: 1-phenylpropan-1-ol.

Substitution: Halogenated derivatives of propiophenone.

Applications De Recherche Scientifique

Propiophenone has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Propiophenone, also known as ethyl phenyl ketone, is an aryl ketone . It is used in the synthesis of a variety of pharmaceutical drugs . . Instead, it serves as a precursor in the synthesis of other compounds that do have specific targets .

Mode of Action

As a precursor molecule, propiophenone does not have a direct mode of action. Instead, it is used in the synthesis of other compounds that interact with biological targets. For example, propiophenone can be used in the synthesis of propafenone, a class 1C antiarrhythmic agent . Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells .

Biochemical Pathways

For instance, propafenone, a derivative of propiophenone, can affect the sodium ion channels in cardiac muscle cells . This can influence the action potential of the cells and thus the rhythm of the heart.

Pharmacokinetics

Propafenone, a derivative of propiophenone, is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It is metabolized primarily in the liver and due to its short half-life, it requires dosing two or three times daily to maintain steady blood levels .

Result of Action

For example, propafenone can decrease the excitability of cardiac muscle cells, potentially treating illnesses associated with rapid heart beat such as atrial and ventricular arrhythmias .

Comparaison Avec Des Composés Similaires

- Acetophenone

- Butyrophenone

- 4-Methylpropiophenone

Activité Biologique

Propiophenone, an aromatic ketone, has garnered interest in various fields due to its biological activities. This article explores the compound's biological properties, including its phytotoxicity, antimicrobial effects, and potential therapeutic applications.

Propiophenone (CHO) is characterized by a phenyl group attached to a propanone structure. This configuration allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Phytotoxic Activity

Recent studies have demonstrated that propiophenone exhibits significant phytotoxic effects. In a study evaluating its impact on seed germination and seedling growth, propiophenone showed an IC of 0.1 mM for hypocotyl length inhibition. The results indicated that at higher concentrations, the compound inhibited germination rates significantly:

| Concentration (mM) | Germination Rate Inhibition (%) | Hypocotyl Length Inhibition (%) |

|---|---|---|

| 0.1 | 20 | 52 |

| 0.5 | 45 | 70 |

| 1.0 | 80 | 90 |

This study also compared the effects of propiophenone with other compounds such as 4′-methylacetophenone and 2′,4′-dimethylacetophenone, showing that the mixture of these compounds resulted in greater inhibition than individual compounds alone .

Antimicrobial Activity

Propiophenone has been evaluated for its antimicrobial properties against various pathogens. A study utilized the disc diffusion method to assess the antimicrobial activity of newly synthesized metal complexes of substituted hydroxy propiophenone:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

The results indicated that the antimicrobial activity of propiophenone derivatives was notable, particularly against fungal strains .

Case Studies and Research Findings

- Phytotoxicity Evaluation : In a controlled experiment using Lactuca sativa, propiophenone inhibited both total germination and radicle growth significantly when applied at concentrations above 0.1 mM. The study highlighted that the effects were concentration-dependent, with a strong correlation between concentration and inhibition rates (R² = 0.99) .

- Antimicrobial Studies : A comprehensive evaluation of various metal complexes derived from propiophenone showed promising results against bacterial and fungal pathogens. The study indicated that substituents on the propiophenone structure could enhance its biological activity, suggesting avenues for developing new antimicrobial agents .

- Therapeutic Potential : Research has also explored the potential of propiophenone derivatives in treating neurodegenerative diseases due to their ability to stabilize neuromuscular transmission in model organisms like C. elegans and zebrafish .

Propriétés

IUPAC Name |

1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044470 | |

| Record name | 1-Phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water-white to light amber liquid or solid with a strong flowery odor; mp = 17.5-21 deg C; [HSBD] Colorless or yellow liquid; mp = 17-18 deg C; [MSDSonline], Liquid, colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odour | |

| Record name | Propiophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.0 °C @ 760 MM HG | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL, Solubility in water = 0.2 wt% at 20 °C., 2 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0105 @ 20 °C/4 °C, LIQ, 1.004-1.014 | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.63 (AIR= 1) | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.17 [mmHg], 1.5 mm Hg at 20 °C | |

| Record name | Propiophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE TO LIGHT AMBER LIQ, LEAFLETS OR TABULAR CRYSTALS | |

CAS No. |

93-55-0 | |

| Record name | Propiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl ethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E599A8OKQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C, CONGEALING TEMP: 17.5-21 °C, 19 - 20 °C | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of propiophenone?

A1: Propiophenone has the molecular formula C9H10O and a molecular weight of 134.17 g/mol.

Q2: What spectroscopic data is available for characterizing propiophenone?

A2: Researchers commonly use Infrared (IR), proton and carbon Nuclear Magnetic Resonance (NMR), and mass spectrometry (MS) for the structural characterization of propiophenone and its derivatives. [, , ]

Q3: Can you provide an example from the research of how propiophenone's structure has been determined?

A3: In one study, researchers used IR and 1H NMR spectroscopy to confirm the synthesis of 3'-nitropropiophenone from the nitration of propiophenone. []

Q4: How does propiophenone react as a substrate in organic synthesis?

A4: Propiophenone serves as a versatile building block in organic synthesis. It readily undergoes reactions such as bromination, nitration, and Grignard reactions, allowing for the introduction of various functional groups. [, , , ]

Q5: Can propiophenone be used as a starting material in the synthesis of heterocyclic compounds?

A5: Yes, propiophenone derivatives can undergo cyclization reactions to form various heterocyclic compounds, such as benzodiazepines and benzothiophenes. [, ]

Q6: What are the applications of propiophenone in catalytic reactions?

A6: Researchers have explored the use of propiophenone as a model substrate in asymmetric transfer hydrogenation reactions. This method facilitates the synthesis of chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. []

Q7: Are there examples of specific catalysts used with propiophenone in these reactions?

A7: Researchers have successfully employed chiral nitrogen-containing tetradentate ligands in conjunction with ruthenium, rhodium, or iridium complexes to catalyze the asymmetric transfer hydrogenation of propiophenone. []

Q8: What biological activities have been reported for propiophenone derivatives?

A8: Propiophenone derivatives have shown a variety of biological activities, including hypolipidemic, antineoplastic, cytotoxic, and anxiolytic-like effects in preclinical studies. [, , ]

Q9: Which structural features contribute to the biological activities of propiophenone derivatives?

A9: Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic ring and the type of amine substituent at the beta-position significantly influence the biological activity of propiophenone derivatives. [, , ]

Q10: Are there any propiophenone derivatives currently used as pharmaceuticals?

A10: While propiophenone itself is not a pharmaceutical, certain derivatives like tolperisone (2,4'-dimethyl-3-piperidinopropiophenone) are used clinically as centrally acting muscle relaxants. []

Q11: How does tolperisone exert its muscle relaxant effect?

A11: Although the exact mechanism of action is not fully understood, tolperisone is thought to act primarily on the spinal cord, depressing both monosynaptic and polysynaptic reflex potentials. []

Q12: What is known about the metabolism of propiophenone?

A12: In vitro studies using liver microsomes have shown that propiophenone primarily undergoes reduction to 1-phenyl-1-propanol. Other metabolic pathways include aliphatic C-hydroxylation and alcohol dehydrogenation. []

Q13: Are there species differences in the metabolism of propiophenone?

A13: Yes, significant species differences have been observed in the metabolism of propiophenone. For example, rat liver preparations showed a preference for NADH as a cofactor for the reduction of propiophenone, while rabbit liver preparations exhibited comparable activity with both NADH and NADPH. []

Q14: What about the metabolism of substituted propiophenones, like those found in designer drugs?

A14: Research on designer drugs containing substituted propiophenones, such as 4'-methoxy-alpha-pyrrolidinopropiophenone (MOPPP), focuses on identifying metabolites and the cytochrome P450 isoenzymes involved in their metabolism. This information is crucial for understanding the potential toxicity and effects of these substances. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.